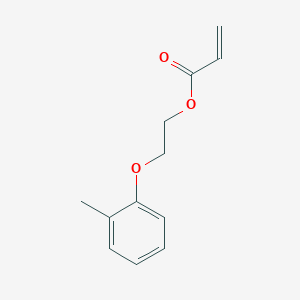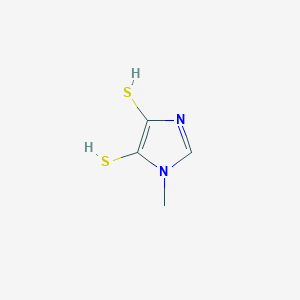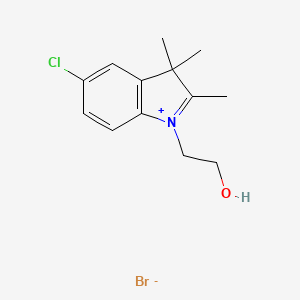
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, a hydroxyethyl group, and a trimethyl group attached to the indole core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide typically involves the reaction of 5-chloroindole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The purification process may involve additional steps such as distillation and crystallization to ensure the final product meets the required specifications for industrial applications .
化学反応の分析
Types of Reactions
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: 5-Chloro-1-(2-formylethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide or 5-Chloro-1-(2-carboxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Reduction: 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide has several scientific research applications, including:
作用機序
The mechanism of action of 5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes or receptors, leading to the modulation of various cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
類似化合物との比較
Similar Compounds
5-Chloroindole: Lacks the hydroxyethyl and trimethyl groups, making it less versatile in terms of chemical reactivity and biological activity.
1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide: Lacks the chloro group, which may reduce its potential biological activities.
2,3,3-Trimethylindole: Lacks both the chloro and hydroxyethyl groups, resulting in different chemical and biological properties.
Uniqueness
5-Chloro-1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indol-1-ium bromide is unique due to the presence of the chloro, hydroxyethyl, and trimethyl groups, which confer distinct chemical reactivity and biological activities.
特性
CAS番号 |
113411-75-9 |
|---|---|
分子式 |
C13H17BrClNO |
分子量 |
318.64 g/mol |
IUPAC名 |
2-(5-chloro-2,3,3-trimethylindol-1-ium-1-yl)ethanol;bromide |
InChI |
InChI=1S/C13H17ClNO.BrH/c1-9-13(2,3)11-8-10(14)4-5-12(11)15(9)6-7-16;/h4-5,8,16H,6-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
PNNVSQUMJPOZPN-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)Cl)CCO.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


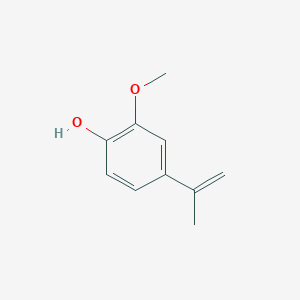
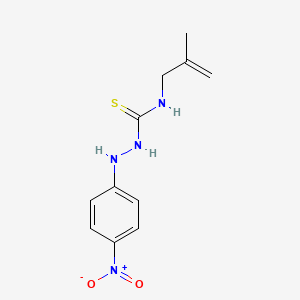
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)
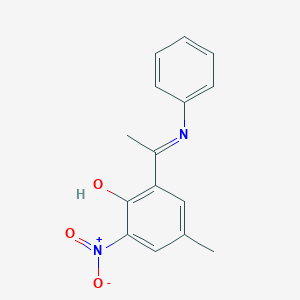

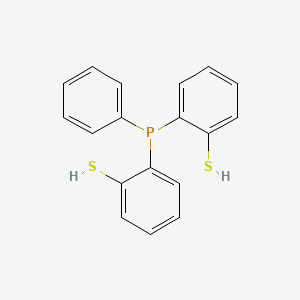
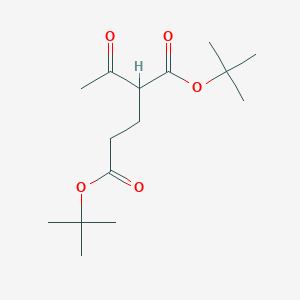
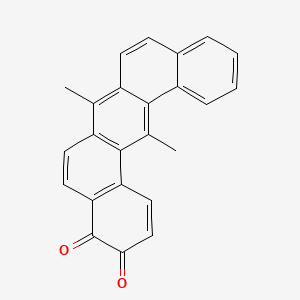
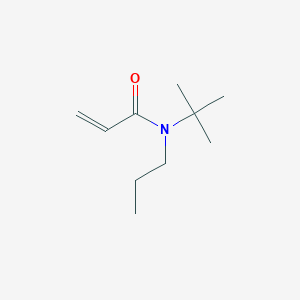
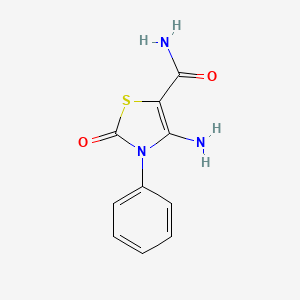
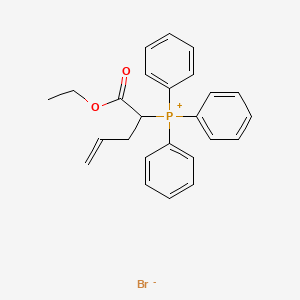
![2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14310995.png)
